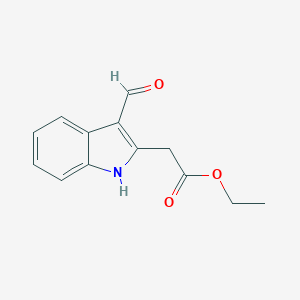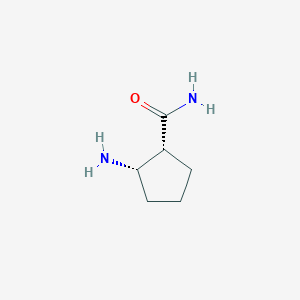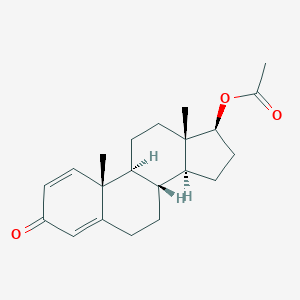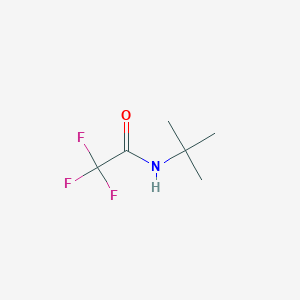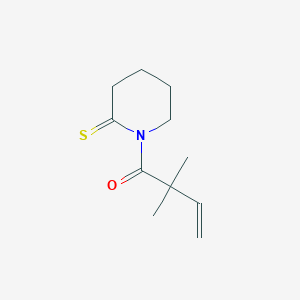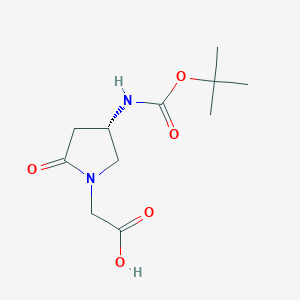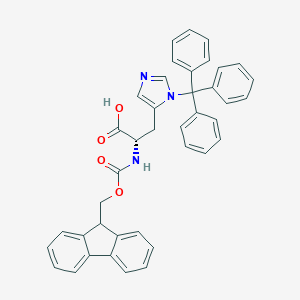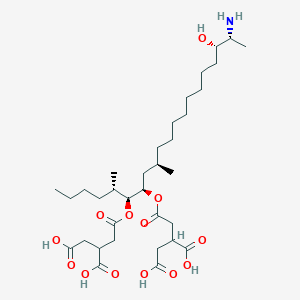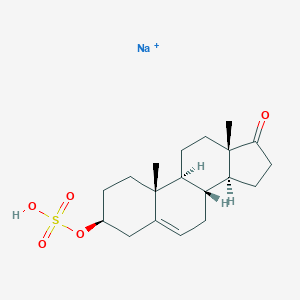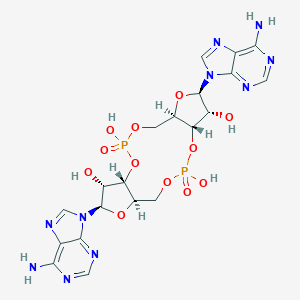
Cyclic di-AMP
Übersicht
Beschreibung
Zyklisches dimeres Adenosin-3',5'-Monophosphat ist ein kürzlich entdeckter Nukleotid-Botenstoff in Bakterien und Archaeen. Es spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Zellwachstum, Überleben und Regulation der Virulenz, hauptsächlich in grampositiven Bakterien . Diese Verbindung ist für das Wachstum in mehreren Bakterienarten essentiell und beteiligt sich an der Aufrechterhaltung der Zellwandintegrität, der Kaliumionenhomöostase und der DNA-Schadensreparatur .
Wissenschaftliche Forschungsanwendungen
Zyklisches dimeres Adenosin-3',5'-Monophosphat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um Nukleotid-Signalwege und Enzymkinetik zu untersuchen.
Wirkmechanismus
Zyklisches dimeres Adenosin-3',5'-Monophosphat übt seine Wirkungen aus, indem es an spezifische Protein- und Riboswitch-Rezeptoren bindet. Diese Bindung reguliert verschiedene physiologische Funktionen, einschließlich der Aufrechterhaltung des osmotischen Drucks, der Ausgeglichenheit des zentralen Stoffwechsels, der Überwachung von DNA-Schäden sowie der Steuerung der Biofilmbildung und Sporulation . In Eukaryoten aktiviert es den Stimulator des Interferongenes-Signalwegs, was zur Produktion von Typ-I-Interferon und der Sekretion von Entzündungsfaktoren führt .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Zyklisches dimeres Adenosin-3',5'-Monophosphat kann enzymatisch unter Verwendung von Diadenylatcyclase aus Bacillus thuringiensis synthetisiert werden. Die enzymkatalysierte Reaktion beinhaltet die Inkubation von Adenosintriphosphat mit Diadenylatcyclase in Gegenwart von Magnesiumchlorid bei einem optimalen pH-Wert und einer optimalen Temperatur . Die Reaktionsbedingungen umfassen typischerweise 100 Millimolar CHES-Puffer (pH 9,5), 10 Millimolar Adenosintriphosphat und 10 Millimolar Magnesiumchlorid, die 4 Stunden lang bei 50 °C inkubiert werden .
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab kann das enzymatische Verfahren durch Kopplung mit der Hochleistungsflüssigchromatographie-Reinigung und Lyophilisierung hochskaliert werden. Diese Methode ergibt hochreines zyklisches dimeres Adenosin-3',5'-Monophosphat in Form eines weißen Pulvers .
Analyse Chemischer Reaktionen
Zyklisches dimeres Adenosin-3',5'-Monophosphat durchläuft verschiedene chemische Reaktionen, einschließlich Hydrolyse und Abbau durch spezifische Phosphodiesterasen. Diese Reaktionen beinhalten typischerweise die Spaltung der Phosphodiesterbindung, was zur Bildung von Adenosinmonophosphat oder pApA führt . Häufig verwendete Reagenzien in diesen Reaktionen sind Phosphodiesterasen und spezifische Puffersysteme zur Aufrechterhaltung optimaler pH-Bedingungen .
Wirkmechanismus
Cyclic dimeric adenosine 3’,5’-monophosphate exerts its effects by binding to specific protein and riboswitch-type receptors. This binding regulates various physiological functions, including maintaining osmotic pressure, balancing central metabolism, monitoring DNA damage, and controlling biofilm formation and sporulation . In eukaryotes, it activates the stimulator of interferon genes pathway, leading to the production of type I interferon and the secretion of inflammatory factors .
Vergleich Mit ähnlichen Verbindungen
Zyklisches dimeres Adenosin-3',5'-Monophosphat wird mit anderen zyklischen Dinukleotiden wie zyklischem dimerem Guanosinmonophosphat und zyklischem Guanosinmonophosphat-Adenosinmonophosphat verglichen. Während zyklisches dimeres Guanosinmonophosphat hauptsächlich an der Biofilmbildung beteiligt ist, moduliert zyklisches Guanosinmonophosphat-Adenosinmonophosphat die bakterielle Chemotaxis und schützt vor Virusinfektionen . Zyklisches dimeres Adenosin-3',5'-Monophosphat ist einzigartig in seiner essentiellen Rolle für das bakterielle Wachstum und seiner Fähigkeit, die Immunantwort des Wirts zu stimulieren .
Liste ähnlicher Verbindungen
- Zyklisches dimeres Guanosinmonophosphat
- Zyklisches Guanosinmonophosphat-Adenosinmonophosphat
- Zyklisches Adenosinmonophosphat
- Zyklisches Guanosinmonophosphat
Eigenschaften
IUPAC Name |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMFTWFFKBFIN-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317771 | |
| Record name | Cyclic-di-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-84-6 | |
| Record name | Cyclic-di-AMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic-di-AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic-di-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIC-DI-AMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


